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molecular formula C9H9NO3S B080460 Cyanomethyl p-toluenesulfonate CAS No. 14562-04-0

Cyanomethyl p-toluenesulfonate

Cat. No. B080460
M. Wt: 211.24 g/mol
InChI Key: PFXOLUYGXYEFOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07741484B2

Procedure details

A stirred slurry of toluene-4-sulfonic acid cyanomethyl ester (13.0 kg), potassium carbonate (13.0 kg) and 2-isopropyl-4-methoxyphenol (9.57 Kg) in 79.7 kg of 2-butanone was heated to 55-60 degrees C. for 4 days, then heated to relux for 18 hours. The resultant slurry was cooled and filtered to remove solids. The filtrate was concentrated under reduced pressure and the residue was redissolved in toluene. The toluene solution was extracted with 1N KOH, and the organic phase was concentrated by distillation to give 20.6 g of a 1:1 (by weight) solution of (2-Isopropyl-4-methoxy-phenoxy)-acetonitrile in toluene, which was used directly in the next step. A anliquot (96.7 g) of this solution was concentrated to dryness to give 50.9 g of crude (2-Isopropyl-4-methoxy-phenoxy)-acetonitrile, projecting to a yield of 10.9 kg in the bulk solution: MS (M+H)=206; 1H nmr (CDCl3) delta: 1.25 (d, J=6.9 Hz), 3.31 (septet, 1H, J=6.9 Hz), 3.82 (s, 3H), 4.76 (s, 2H), 6.73 (dd. 1H, J=8.8 Hz, 3.1 Hz), 6.87 (d, 1H, J=3.1 Hz), 6.91 (d, 1H, J=8.8 Hz)
Quantity
13 kg
Type
reactant
Reaction Step One
Quantity
13 kg
Type
reactant
Reaction Step One
Quantity
9.57 kg
Type
reactant
Reaction Step One
Quantity
79.7 kg
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3]OS(C1C=CC(C)=CC=1)(=O)=O)#[N:2].C(=O)([O-])[O-].[K+].[K+].[CH:21]([C:24]1[CH:29]=[C:28]([O:30][CH3:31])[CH:27]=[CH:26][C:25]=1[OH:32])([CH3:23])[CH3:22]>CC(=O)CC>[CH:21]([C:24]1[CH:29]=[C:28]([O:30][CH3:31])[CH:27]=[CH:26][C:25]=1[O:32][CH2:3][C:1]#[N:2])([CH3:23])[CH3:22] |f:1.2.3|

Inputs

Step One
Name
Quantity
13 kg
Type
reactant
Smiles
C(#N)COS(=O)(=O)C1=CC=C(C=C1)C
Name
Quantity
13 kg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
9.57 kg
Type
reactant
Smiles
C(C)(C)C1=C(C=CC(=C1)OC)O
Name
Quantity
79.7 kg
Type
solvent
Smiles
CC(CC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
WAIT
Type
WAIT
Details
to relux for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The resultant slurry was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove solids
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was redissolved in toluene
EXTRACTION
Type
EXTRACTION
Details
The toluene solution was extracted with 1N KOH
CONCENTRATION
Type
CONCENTRATION
Details
the organic phase was concentrated by distillation

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
C(C)(C)C1=C(OCC#N)C=CC(=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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